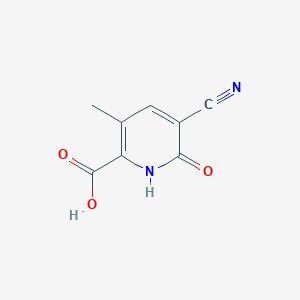

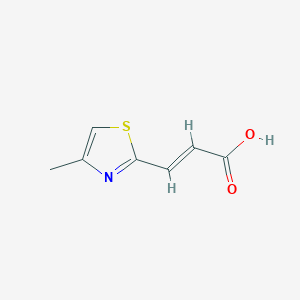

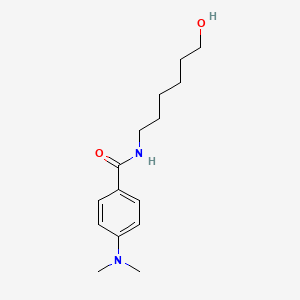

Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photodecomposition Studies

Research conducted by Silk and Unger (1973) explored the photodecomposition of a related compound, revealing major photoproducts that suggest pathways via a photo-Fries rearrangement. This study contributes to understanding the environmental impact of sunlight on similar compounds (Silk & Unger, 1973).

Pharmacological Activity

Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, identifying compounds with balanced gastrointestinal prokinetic and antiemetic activities, highlighting their potential as new gastrointestinal prokinetic agents (Sakaguchi et al., 1992).

Metabolism and Disposition

The metabolism, disposition, and pharmacokinetics of a potent anticonvulsant benzamide derivative were studied by Potts et al. (1989), detailing its absorption, excretion, and biotransformation in rats, contributing to the understanding of its biological fate (Potts, Gabriel, & Parli, 1989).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors, demonstrating their effectiveness against steel corrosion in acidic environments. This study showcases the potential industrial applications of similar compounds in protecting materials from corrosion (Hu et al., 2016).

Histone Deacetylase Inhibition

Remiszewski et al. (2002) explored the synthesis and activity of benzamide derivatives as inhibitors of human histone deacetylase, demonstrating their potential in inducing terminal differentiation of human tumor cell lines and having antitumor effects in vivo (Remiszewski et al., 2002).

Anticonvulsant Screening

Afolabi and Okolie (2013) conducted anticonvulsant screening of N-(substituted)-4-aminobenzamides, shedding light on their potential as anticonvulsants and the metabolic pathways leading to their inactivation (Afolabi & Okolie, 2013).

作用機序

特性

IUPAC Name |

4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-17(2)14-9-7-13(8-10-14)15(19)16-11-5-3-4-6-12-18/h7-10,18H,3-6,11-12H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPAIZPJGAENSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。